molecular formula C8H4ClIN2 B3058641 2-Chloro-6-iodoquinoxaline CAS No. 90703-59-6

2-Chloro-6-iodoquinoxaline

Cat. No.: B3058641
CAS No.: 90703-59-6
M. Wt: 290.49 g/mol
InChI Key: RUPGAPUQIAKHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodoquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and iodine atoms in the quinoxaline ring makes this compound a valuable intermediate for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodoquinoxaline can be achieved through a regioselective electrophilic substitution reaction. One common method involves the reaction of 2(1H)-quinoxalinone with chloride and iodide ions in 95% sulfuric acid. This reaction occurs exclusively at the 6-position of the quinoxaline ring, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine or iodine atoms.

    Coupling Reactions: Biaryl or alkyl-aryl compounds formed through the coupling of this compound with aryl or alkyl groups.

Scientific Research Applications

2-Chloro-6-iodoquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoquinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

    2,6-Dichloroquinoxaline: Similar in structure but lacks the iodine atom.

    2-Chloroquinoxaline: Contains only the chlorine atom without the iodine substitution.

Uniqueness: 2-Chloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which allows for diverse chemical modifications and applications. The iodine atom, in particular, makes it a valuable intermediate for coupling reactions, enabling the synthesis of a wide range of derivatives .

Properties

IUPAC Name

2-chloro-6-iodoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPGAPUQIAKHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531110
Record name 2-Chloro-6-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90703-59-6
Record name 2-Chloro-6-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-iodoquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-iodoquinoxaline
Reactant of Route 3
2-Chloro-6-iodoquinoxaline
Reactant of Route 4
2-Chloro-6-iodoquinoxaline
Reactant of Route 5
2-Chloro-6-iodoquinoxaline
Reactant of Route 6
2-Chloro-6-iodoquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.